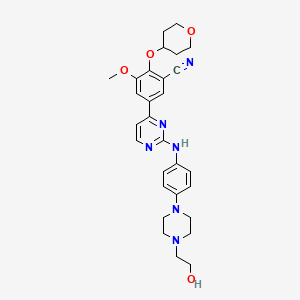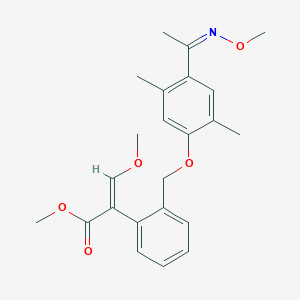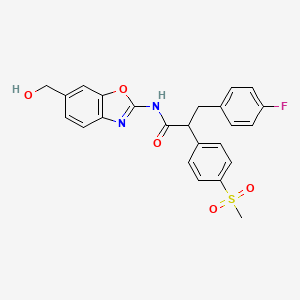![molecular formula C30H31F3N6O3 B10832899 5-{2-methyl-5-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoylamino]-benzylamino}-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B10832899.png)
5-{2-methyl-5-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoylamino]-benzylamino}-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azaindole derivative 1 is a compound that belongs to the azaindole family, which is characterized by a fused pyridine and pyrrole ring system. Azaindoles are known for their significant biological activities and have been widely used in medicinal chemistry and drug discovery programs . The unique structure of azaindoles allows for modifications that can enhance their biological properties, making them valuable in the development of therapeutic agents .
Preparation Methods
The synthesis of azaindole derivative 1 typically involves the use of pyridine and pyrrole building blocks. One common synthetic route includes the palladium-catalyzed cross-coupling reaction followed by cyclization . For example, starting from 1-tosyl-3-iodo-5-bromo-7-azaindole, two successive palladium-catalyzed cross-coupling reactions can be performed to introduce various substituents . Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
Azaindole derivative 1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts, primary amines, and phenylacetylene . For instance, a site-selective palladium-catalyzed C-N coupling reaction can be used to form 5-azaindole derivatives . Major products formed from these reactions include substituted azaindoles and their oxidized or reduced forms .
Scientific Research Applications
Azaindole derivative 1 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azaindole derivatives have been recognized as kinase inhibitors, which are valuable in the treatment of various diseases, including cancer . Additionally, they have been used in drug discovery programs to develop new therapeutic agents . In industry, azaindole derivatives are used in the production of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of azaindole derivative 1 involves its interaction with specific molecular targets, such as protein kinases . By binding to the active site of these enzymes, azaindole derivatives can inhibit their activity, leading to the modulation of various cellular processes . This inhibition can result in the arrest of cell proliferation and the induction of apoptosis in cancer cells . The molecular pathways involved in these effects include the regulation of cell cycle progression and signal transduction .
Comparison with Similar Compounds
Azaindole derivative 1 can be compared with other similar compounds, such as indole and purine derivatives . While all these compounds share a fused ring system, azaindoles are unique due to the presence of a nitrogen atom in the pyridine ring . This structural difference allows for modifications that can enhance their biological properties, making azaindoles more versatile in drug discovery . Similar compounds include 5-azaindole, 6-azaindole, and 7-azaindole, each with distinct substitution patterns and biological activities .
Properties
Molecular Formula |
C30H31F3N6O3 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
5-[[2-methyl-5-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoyl]amino]phenyl]methylamino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C30H31F3N6O3/c1-18-3-6-23(12-22(18)15-34-24-11-21-14-26(29(41)42)37-27(21)35-16-24)36-28(40)19-4-5-20(25(13-19)30(31,32)33)17-39-9-7-38(2)8-10-39/h3-6,11-14,16,34H,7-10,15,17H2,1-2H3,(H,35,37)(H,36,40)(H,41,42) |
InChI Key |
DZMBOVWOPRYRNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)CNC4=CN=C5C(=C4)C=C(N5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-carbamimidoylphenyl)methyl]-2-methyl-3-phenylbenzamide](/img/structure/B10832817.png)
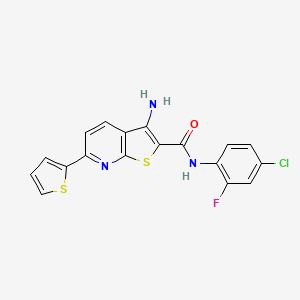
![3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B10832832.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]naphthalene-1-carboxamide](/img/structure/B10832835.png)
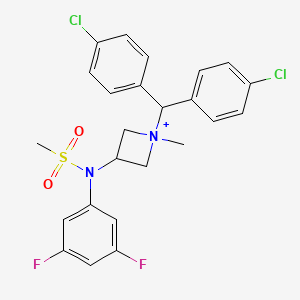
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-1-phenylmethanesulfonamide](/img/structure/B10832845.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]piperidine-1-sulfonamide](/img/structure/B10832849.png)
![N-[4-chloro-3-[2-[4-(4-methylpiperazin-1-yl)anilino]-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10832857.png)
![N-[(4-carbamimidoylphenyl)methyl]-3-(2-methyl-4-sulfamoylphenyl)benzamide](/img/structure/B10832865.png)
